molecular formula C22H18O8 B2608655 5-(acetyloxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate CAS No. 169903-83-7

5-(acetyloxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B2608655
CAS No.: 169903-83-7
M. Wt: 410.378
InChI Key: BCSGTXGNFIJDBE-UHFFFAOYSA-N
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Description

5-(acetyloxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate: is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a chromone core, an acetyloxy group, and a benzodioxin moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with chromone cores are known for their anti-inflammatory, antioxidant, and antimicrobial properties. This compound could be studied for similar activities.

Medicine

In medicine, chromone derivatives are often explored for their potential therapeutic effects. This compound could be investigated for its potential as a drug candidate for various diseases.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Safety and Hazards

According to a hemolytic study, most of the new molecules containing the 2,3-dihydro-1,4-benzodioxin-6-yl moiety are mildly cytotoxic and hence might be used as safe antibacterial agents .

Future Directions

Based on the biological activities of sulfonamides and benzodioxane containing compounds, future studies could be designed to synthesize new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(acetyloxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multiple steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.

    Introduction of the Benzodioxin Moiety: The benzodioxin ring can be introduced through a series of reactions involving the formation of an epoxide intermediate, followed by ring closure.

    Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromone core, potentially converting them to hydroxyl groups.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated chromones.

    Substitution: Various substituted chromones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(acetyloxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate would depend on its specific biological target. Generally, chromone derivatives can interact with various enzymes and receptors in the body, modulating their activity. The benzodioxin moiety could enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Flavones: Similar to chromones but with a different substitution pattern.

    Coumarins: Share a benzopyrone core but differ in their biological activities.

    Quinones: Structurally related through the oxidation of the benzodioxin moiety.

Uniqueness

The uniqueness of 5-(acetyloxy)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate lies in its combination of a chromone core with a benzodioxin moiety and acetyloxy groups. This unique structure could confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

[5-acetyloxy-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O8/c1-11-20(14-4-5-16-17(8-14)27-7-6-26-16)22(25)21-18(28-11)9-15(29-12(2)23)10-19(21)30-13(3)24/h4-5,8-10H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSGTXGNFIJDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2OC(=O)C)OC(=O)C)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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